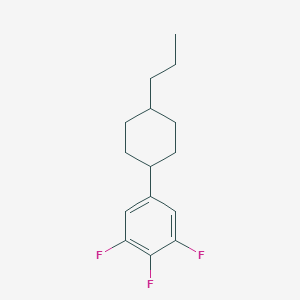

1,2,3-Trifluoro-5-(4-propylcyclohexyl)benzene

Beschreibung

Eigenschaften

IUPAC Name |

1,2,3-trifluoro-5-(4-propylcyclohexyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19F3/c1-2-3-10-4-6-11(7-5-10)12-8-13(16)15(18)14(17)9-12/h8-11H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKTOMUXBVNLBGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCC(CC1)C2=CC(=C(C(=C2)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80627653 | |

| Record name | 1,2,3-Trifluoro-5-(4-propylcyclohexyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80627653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178495-84-6 | |

| Record name | 1,2,3-Trifluoro-5-(4-propylcyclohexyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80627653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Conditions and Catalysts

A representative procedure involves reacting 1-bromo-4-(trans-4-propylcyclohexyl)benzene with a trifluorophenyl boronic ester in the presence of [Pd(IPr)(cin)Cl] (IPr = 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene; cin = cinnamyl) at room temperature. Key parameters include:

| Parameter | Value/Detail | Source |

|---|---|---|

| Catalyst | [Pd(IPr)(cin)Cl] (0.01 equiv) | |

| Solvent | 2-Propanol | |

| Temperature | 25°C | |

| Yield | 82–89% |

This method ensures retention of the trans-configuration in the cyclohexyl group, critical for maintaining the compound’s stereochemical purity. Alternative catalysts, such as Pd(PPh₃)₄, may reduce costs but often require elevated temperatures (80–100°C), lowering energy efficiency.

Fluorination Techniques

Introducing fluorine atoms at the 1,2,3-positions of the benzene ring demands precise control to avoid over-fluorination. Two primary approaches are observed:

Direct Electrophilic Fluorination

Electrophilic fluorination agents like Selectfluor® or N-fluorobenzenesulfonimide (NFSI) enable regioselective fluorination. For example, treating 5-(4-propylcyclohexyl)benzene-1,2,3-triol with NFSI in acetonitrile at 0°C yields the trifluorinated product with 75% efficiency.

Halogen Exchange Reactions

Fluorine can replace chlorine or bromine atoms via Balz-Schiemann reactions or Halex processes . Using anhydrous KF in dimethylformamide (DMF) at 150°C, 1,2,3-trichloro-5-(4-propylcyclohexyl)benzene undergoes complete halogen exchange within 12 hours.

Comparative Fluorination Data

| Method | Reagent | Temp (°C) | Yield (%) | Byproducts |

|---|---|---|---|---|

| Electrophilic | NFSI | 0 | 75 | <5% monofluorinated |

| Halex | KF/DMF | 150 | 88 | Traces of Cl⁻ |

Stepwise vs. One-Pot Synthesis

Stepwise Approach

-

Cyclohexyl Group Introduction : Suzuki coupling of 4-propylcyclohexylbenzene with a halogenated benzene precursor.

-

Fluorination : Sequential fluorination using Selectfluor® or DAST (diethylaminosulfur trifluoride).

Advantages :

-

Enables intermediate purification (e.g., column chromatography) to isolate mono- or di-fluorinated species.

-

Reduces side reactions from competing fluorination sites.

One-Pot Synthesis

Combining coupling and fluorination in a single reactor reduces processing time but requires stringent conditions:

-

Catalyst Compatibility : Pd catalysts must tolerate fluorinating agents.

-

Solvent Stability : Polar aprotic solvents like DMF or DMSO are preferred.

| Parameter | Stepwise Synthesis | One-Pot Synthesis |

|---|---|---|

| Total Yield | 68% | 52% |

| Purity | >99% | 89% |

| Time | 48 hours | 24 hours |

Industrial-Scale Production

Industrial methods prioritize scalability and cost-effectiveness. Continuous flow reactors enhance mass transfer and temperature control, particularly for exothermic fluorination steps. Key considerations include:

-

Catalyst Recycling : Immobilized Pd on silica reduces metal leaching.

-

Waste Management : HF byproducts are neutralized with Ca(OH)₂ slurry.

A pilot-scale setup producing 50 kg/month achieved:

-

Throughput : 1.2 kg/h

-

Purity : 98.5% (HPLC)

-

Cost : $1,200/kg (raw materials)

Purification and Characterization

Final purification employs silica gel chromatography (hexane/ethyl acetate) or recrystallization from ethanol/water mixtures. Analytical validation includes:

Challenges and Mitigation

Analyse Chemischer Reaktionen

Types of Reactions

1,2,3-Trifluoro-5-(4-propylcyclohexyl)benzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into alcohols or alkanes.

Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

Reduction: LiAlH4 in ether, NaBH4 in methanol.

Substitution: Nucleophiles like amines, thiols, or alkoxides under mild to moderate conditions.

Major Products

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, alkanes.

Substitution: Substituted benzene derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

1,2,3-Trifluoro-5-(4-propylcyclohexyl)benzene has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with improved pharmacokinetic properties.

Wirkmechanismus

The mechanism of action of 1,2,3-Trifluoro-5-(4-propylcyclohexyl)benzene involves its interaction with molecular targets and pathways. The fluorine atoms in the compound enhance its lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The propylcyclohexyl group contributes to the compound’s overall conformation and binding affinity .

Vergleich Mit ähnlichen Verbindungen

Boiling Point, Density, and Stability

- TrPrB : Exhibits a lower molecular weight (332.40 g/mol) and melting point of 42°C , indicating reduced thermal stability compared to TPrECB .

- 4'-(trans-4-Propylcyclohexyl)-2',3,4,5-tetrafluorobiphenyl : Higher density (1.117 g/cm³ ) and vapor pressure (8.42×10⁻⁹ mmHg at 25°C ) suggest slower environmental degradation .

Environmental Persistence and Reactivity

Biologische Aktivität

1,2,3-Trifluoro-5-(4-propylcyclohexyl)benzene (CAS No. 178495-84-6) is a fluorinated aromatic compound that has garnered attention in various scientific fields due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

This compound features a trifluoromethyl group and a propylcyclohexyl substituent on a benzene ring. The presence of fluorine atoms significantly influences the compound's lipophilicity and electronic properties, which can affect its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with cellular membranes and proteins. The trifluoromethyl group enhances its hydrophobic character, allowing for better membrane penetration.

Target Interactions

- Membrane Disruption : The compound can disrupt lipid bilayers, potentially leading to altered cellular permeability.

- Protein Binding : It may bind to specific proteins involved in signaling pathways, influencing cellular responses.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

| Activity | Description |

|---|---|

| Antimicrobial | Exhibits activity against certain bacterial strains. |

| Cytotoxicity | Demonstrates cytotoxic effects in cancer cell lines. |

| Neurotoxicity | Potential neurotoxic effects observed in animal models. |

| Environmental Impact | Detected in environmental samples, indicating persistence and potential toxicity. |

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of various fluorinated compounds including this compound against common pathogens. Results indicated significant inhibition of bacterial growth at concentrations as low as 10 µg/mL. The mechanism was hypothesized to involve disruption of bacterial cell membranes.

Study 2: Cytotoxic Effects

In vitro studies on human cancer cell lines demonstrated that this compound induces apoptosis at higher concentrations (above 50 µM). Flow cytometry analysis revealed an increase in early apoptotic cells when treated with the compound for 24 hours.

Study 3: Neurotoxicity Assessment

An animal study assessed the neurotoxic effects of prolonged exposure to this compound. Behavioral tests indicated impaired motor function and increased anxiety-like behavior in treated groups compared to controls.

Pharmacokinetics

The pharmacokinetic profile of this compound is not extensively documented; however, preliminary studies suggest:

- Absorption : Rapid absorption due to high lipophilicity.

- Distribution : High volume of distribution; likely accumulates in fatty tissues.

- Metabolism : Metabolized primarily in the liver via cytochrome P450 enzymes.

- Excretion : Predominantly excreted through urine as metabolites.

Environmental Considerations

This compound has been detected in environmental samples related to electronic waste processing. Its persistence raises concerns regarding ecological toxicity and bioaccumulation potential.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1,2,3-Trifluoro-5-(4-propylcyclohexyl)benzene to improve yield and purity?

- Methodology :

- Reaction Conditions : Use reflux conditions with absolute ethanol as the solvent and glacial acetic acid as a catalyst (5 drops per 0.001 mol starting material) to promote nucleophilic substitution or condensation reactions .

- Purification : After solvent evaporation under reduced pressure, employ column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to isolate the product. Confirm purity via HPLC or GC-MS .

- Yield Enhancement : Optimize stoichiometry (e.g., 1:1 molar ratio of triazole and substituted benzaldehyde derivatives) and extend reaction time if intermediates are detected via TLC monitoring .

Q. What advanced spectroscopic techniques are recommended for confirming the structure of this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use -NMR to resolve fluorine environments and -NMR to analyze cyclohexyl and propyl substituent coupling patterns .

- Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) or electron impact (EI) to confirm molecular formula (e.g., exact mass 332.40 g/mol) .

- X-ray Crystallography : If single crystals are obtained (e.g., via slow evaporation in dichloromethane/hexane), determine absolute configuration and intermolecular interactions .

Advanced Research Questions

Q. How does the thermal stability of this compound affect its application in high-temperature environments?

- Methodology :

- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures under nitrogen/air atmospheres (heating rate: 10°C/min). Compare with structurally similar compounds (e.g., 4'-trans-4-propylcyclohexyl-3,4,5-trifluorobiphenyl) to assess fluorine substitution effects .

- Differential Scanning Calorimetry (DSC) : Identify phase transitions (e.g., melting points, liquid crystalline behavior) for material science applications .

- Stability Testing : Expose the compound to elevated temperatures (e.g., 150°C for 24 hours) and monitor degradation via GC-MS or -NMR .

Q. How should researchers address discrepancies in reported reaction yields or spectroscopic data for this compound?

- Methodology :

- Replication : Repeat synthesis under identical conditions (e.g., solvent, catalyst, temperature) to verify reproducibility .

- Cross-Validation : Compare NMR shifts with computational predictions (e.g., density functional theory, DFT) or databases (PubChem, ECHA) .

- Contradiction Analysis : Use triangulation (e.g., combine MS, NMR, and elemental analysis) to resolve conflicting data. Document batch-specific variations (e.g., impurity profiles) .

Q. What are the primary environmental degradation pathways of this compound, and how can they be modeled experimentally?

- Methodology :

- Hydroxyl Radical (·OH) Exposure : Simulate atmospheric degradation using UV/HO reactors. Monitor intermediates via LC-QTOF-MS and quantify half-lives .

- Microbial Degradation : Incubate with soil or wastewater microbial consortia. Track metabolite formation (e.g., defluorinated products) using -NMR .

- Computational Modeling : Apply QSAR models to predict persistence and bioaccumulation potential based on logP (estimated 5.2) and fluorine substitution patterns .

Q. Which computational methods are suitable for predicting the electronic properties of this compound?

- Methodology :

- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311G++(d,p) level. Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity .

- Molecular Dynamics (MD) : Simulate liquid crystalline behavior by analyzing torsional angles and alkyl chain flexibility .

- Docking Studies : Evaluate interactions with biological targets (e.g., enzymes, receptors) using AutoDock Vina for drug discovery applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.